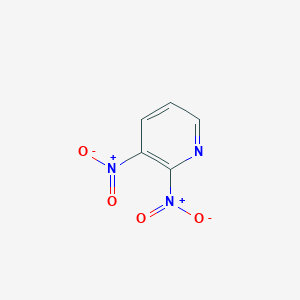

2,3-Dinitropyridine

概要

説明

2,3-Dinitropyridine is a nitro derivative of pyridine, a heterocyclic aromatic compound, characterized by the presence of two nitro groups (-NO2) attached to the pyridine ring. While the specific compound 2,3-dinitropyridine is not directly mentioned in the provided papers, the studies do discuss various dinitropyridine derivatives, which can offer insights into the chemical behavior and properties of nitro-substituted pyridines in general.

Synthesis Analysis

The synthesis of dinitropyridine derivatives is often achieved through nitration reactions. For instance, the synthesis of 3,5-dinitropyridine derivatives is described in the context of amination with liquid ammonia and potassium permanganate . The oxidative nitration of 2-amino-3-hydroxypyridine in the presence of rare-earth metal cations yields 2-ethoxy-3-hydroxy-4,6-dinitropyridine . These methods suggest that the synthesis of 2,3-dinitropyridine would likely involve similar nitration techniques.

Molecular Structure Analysis

The molecular structure of dinitropyridine derivatives is often planar due to the conjugation of the nitro groups with the aromatic pyridine ring. For example, the molecular structure of 6-methyl-3,5-dinitro-2-[(E)-phenyldiazenyl]pyridine is determined by X-ray diffraction, showing a planar conformation . This planarity is also supported by the intramolecular hydrogen bonding and resonance effects observed in other derivatives .

Chemical Reactions Analysis

Dinitropyridine derivatives undergo various chemical reactions, including amination . The regioselectivity of such reactions is influenced by the electronic structure of the molecule, which can be predicted by quantum-mechanical calculations. The presence of nitro groups also affects the reactivity of the pyridine ring, as seen in the formation of amino σ-adducts during amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitropyridine derivatives are influenced by their molecular structure. The vibrational spectra, including IR and Raman, provide insights into the molecular dynamics and conformation . The crystal structures of these compounds are often monoclinic, with specific space groups and unit cell parameters . The electronic absorption and emission spectra, along with the Stokes shift and excited state lifetimes, are also characteristic of these compounds . The presence of nitro groups contributes to the acidity, as seen in the evaluation of the acidic dissociation constant of 2-ethoxy-3-hydroxy-4,6-dinitropyridine .

科学的研究の応用

Amination and Derivatives : A study by Woźniak, Bańskira, and Szpakiewicz (1993) explored the amination of 3,5-Dinitropyridine derivatives, resulting in mono-, di-, and triamino-substituted compounds. This work is significant for understanding the chemical behavior of 2,3-Dinitropyridine in various conditions (Woźniak, Bańskira, & Szpakiewicz, 1993).

Energetic Salts and Detonation Properties : Ghule, Srinivas, and Muralidharan (2013) synthesized and characterized monoanionic salts of 3,5-Dinitropyridin-2-ol, finding significant energetic properties with potential applications in explosives (Ghule, Srinivas, & Muralidharan, 2013).

Reaction Kinetics with Substituted Anilines : The kinetics of reactions between 2-chloro-3,5-dinitropyridine and substituted anilines were studied by Hegazy et al. (2000), offering insights into the reaction mechanisms and intermediate formation (Hegazy, Fattah, Hamed, & Sharaf, 2000).

Micellar Effects on Hydrolysis : Al-Shamary et al. (2012) investigated the hydrolysis of 2-chloro-3,5-dinitropyridine in micellar environments, revealing the influence of surfactants on reaction rates and mechanisms (Al-Shamary, Al‐Lohedan, Rafiquee, & Issa, 2012).

Aminonitropyridines and Their N-Oxides : Research by Hollins et al. (1996) focused on the preparation of aminonitropyridines and their N-oxides, key for developing new insensitive energetic materials (Hollins, Merwin, Nissan, Wilson, & Gilardi, 1996).

Structural Analysis of Derivatives : Punte et al. (1990) conducted a structural analysis of 2-methoxy-3,5-dinitropyridine, providing valuable data on molecular conformation and reactivity (Punte, Rivero, Cerdeira, & Nudelman, 1990).

Synthesis of Diazatricyclododecanes : Morozova et al. (2012) explored the synthesis of 2,6-diazatricyclododecanes from 2-hydroxy-3,5-dinitropyridine, contributing to the understanding of complex organic synthesis processes (Morozova, Yakunina, Blokhin, Shakhkel’dyan, & Atroshchenko, 2012).

Safety And Hazards

将来の方向性

Future research on 2,3-Dinitropyridine and other nitropyridines may focus on their potential applications in various fields, such as the development of new high-efficiency burning rate catalysts , and the synthesis of novel fluorescent molecules . Environmental protection, high energy and low sensitivity, nanometerization, multifunctional compounding, and solvent-free are proposed as key directions of future research .

特性

IUPAC Name |

2,3-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-6-5(4)8(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPDGJAVWKTTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376473 | |

| Record name | 2,3-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dinitropyridine | |

CAS RN |

14916-60-0 | |

| Record name | 2,3-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

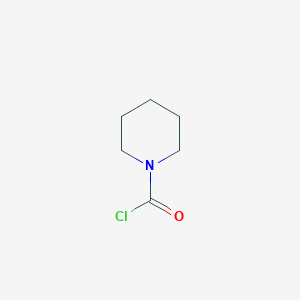

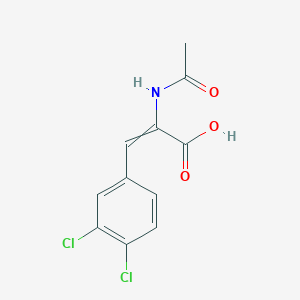

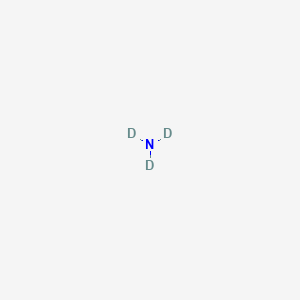

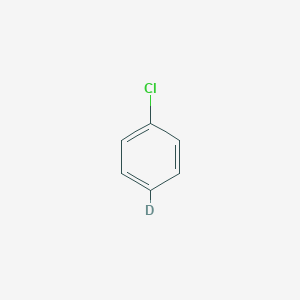

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)